4-Methyl-3-oxo-2-phenylpentanenitrile
Description
Contextual Significance within Organic Chemistry and Related Structures
4-Methyl-3-oxo-2-phenylpentanenitrile, with the chemical formula C12H13NO, belongs to the β-ketonitrile family. These compounds are characterized by a nitrile group and a ketone functional group separated by a single carbon atom. This arrangement of functional groups imparts a unique reactivity, making them valuable intermediates in organic synthesis. nih.govnih.gov The presence of a phenyl group and a methyl-substituted pentanone backbone in this compound provides a scaffold that can be elaborated into more complex molecular architectures.
β-Ketonitriles are recognized as important precursors for a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. researchgate.net They serve as versatile building blocks for the synthesis of various heterocyclic compounds such as pyridines, pyrimidines, and pyrazoles. nih.govrsc.org The reactivity of the α-carbon, situated between the ketone and nitrile groups, allows for a variety of chemical modifications, further expanding their synthetic utility.
Related structures to this compound include other β-ketonitriles with varying substituents on the phenyl ring and the alkyl chain. For instance, benzoylacetonitrile (B15868) is a well-known β-ketonitrile that serves as a starting material for numerous heterocyclic syntheses. nih.govrsc.org The specific structure of this compound, with its particular substitution pattern, may offer unique stereochemical and electronic properties that could be exploited in targeted synthetic applications.
Table 1: Structural Comparison of Related β-Ketonitriles
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |
|---|---|---|---|
| This compound | C12H13NO | 187.24 | Phenyl group at α-position, isobutyryl group |
| Benzoylacetonitrile | C9H7NO | 145.16 | Phenyl group attached to the carbonyl |
| 3-Oxopentanenitrile | C5H7NO | 97.11 | Simple alkyl chain |
Evolution of Research Trends in β-Ketonitrile Chemistry
Research in the field of β-ketonitrile chemistry has evolved significantly over the decades. thieme-connect.com Early investigations focused on fundamental reactions and the synthesis of simple β-ketonitriles. beilstein-journals.orgnih.gov These initial studies laid the groundwork for understanding the reactivity of this class of compounds.
More recent research has shifted towards the development of more efficient and environmentally friendly synthetic methodologies. beilstein-journals.orgnih.gov This includes the use of greener solvents, milder reaction conditions, and catalytic systems to improve yields and reduce waste. researchgate.net The application of β-ketonitriles as multifunctional intermediates in cascade, domino, and sequential reactions has also become a prominent area of research, allowing for the rapid construction of complex molecules from simple precursors. nih.govnih.gov
Furthermore, there is a growing interest in the synthesis and application of β-ketonitriles in medicinal chemistry. nih.gov Their ability to serve as scaffolds for biologically active molecules has led to their use in the development of potential therapeutic agents. nih.gov The versatility of β-ketonitriles continues to drive innovation in synthetic organic chemistry, with ongoing efforts to discover novel reactions and applications.
Review of Strategic Synthetic Building Blocks and Intermediates Preceding this compound
The synthesis of β-ketonitriles, including this compound, typically involves the formation of a carbon-carbon bond between a nitrile-containing component and a carbonyl-containing component. Several strategic approaches have been developed to achieve this transformation.
One common method is the acylation of alkyl nitriles. thieme-connect.com This involves the reaction of a nitrile enolate with an acylating agent, such as an ester or an acid chloride. For the synthesis of this compound, this would likely involve the reaction of the enolate of phenylacetonitrile (B145931) with an isobutyryl-containing electrophile.
Another approach is the electrophilic cyanation of ketone enolates. thieme-connect.com In this case, the enolate of a ketone is reacted with a cyanating agent. To synthesize the target molecule, the enolate of 1-phenyl-2-methyl-1-butanone could be treated with a source of electrophilic cyanide.
The choice of synthetic route and the specific building blocks and intermediates will depend on factors such as the availability of starting materials, desired yield, and scalability of the reaction. The development of new and efficient methodologies for the synthesis of β-ketonitriles remains an active area of research. thieme-connect.com
Table 2: Potential Synthetic Precursors for this compound
| Precursor 1 | Precursor 2 | Reaction Type |
|---|---|---|
| Phenylacetonitrile | Isobutyryl chloride | Acylation |
| 1-Phenyl-2-methyl-1-butanone | Tosyl cyanide | Electrophilic Cyanation |
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Benzoylacetonitrile |
| 3-Oxopentanenitrile |
| 4-Oxo-3-phenyl-pentanenitrile |
| Phenylacetonitrile |
| Isobutyryl chloride |
| 1-Phenyl-2-methyl-1-butanone |
| Tosyl cyanide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-oxo-2-phenylpentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)12(14)11(8-13)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISSRHCRSOSRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methyl 3 Oxo 2 Phenylpentanenitrile and Analogues
Direct Synthetic Approaches to β-Ketonitriles
Direct approaches to β-ketonitriles involve the formation of the characteristic keto and nitrile functionalities in a single key step. These methods are often valued for their efficiency and atom economy.
Acylation Reactions of Nitriles and Related Substrates
The acylation of nitrile-stabilized carbanions is a classical and widely used method for the synthesis of β-ketonitriles. nih.govbohrium.com This approach involves the deprotonation of an alkyl nitrile at the α-carbon, followed by reaction with an acylating agent like an ester, acyl chloride, or Weinreb amide. nih.govrsc.org
The reaction is typically promoted by a strong base to generate the nucleophilic nitrile anion. nih.gov Historically, bases such as sodium methoxide, sodium ethoxide, and sodium amide have been employed. nih.gov More contemporary methods utilize bases like potassium tert-butoxide (KOt-Bu), which has been shown to be effective for the acylation of acetonitrile (B52724) and its derivatives with esters and lactones in ethereal solvents. nih.gov The addition of catalytic amounts of isopropanol (B130326) or a crown ether can be necessary to facilitate the reaction and minimize side-product formation. nih.gov A patent describes the synthesis of 4-methyl-3-oxo-valeronitrile, an analogue, by reacting acetonitrile and potassium methoxide, followed by the addition of isobutyryl chloride. google.com
Key features of this methodology include:
Generation of Nucleophile: A strong base deprotonates the α-carbon of the nitrile, forming a resonance-stabilized carbanion. nih.gov
Acylation: The carbanion attacks the electrophilic carbonyl group of the acylating agent.
Workup: The reaction is typically quenched with an acid to yield the final β-ketonitrile. utsa.edu
A facile procedure for the high-yielding acylation of nitrile anions with unactivated esters has been reported, which is successful with both enolizable and non-enolizable esters. bohrium.comresearchgate.net
| Base | Acylating Agent | Substrate | Product | Yield (%) |
| Potassium tert-butoxide | Ester / Lactone | Acetonitrile | β-Ketonitrile | 30-72% utsa.edu |
| Sodium Amide | Ester | Acetonitrile | β-Ketonitrile | Generally efficient nih.gov |
| Potassium methoxide | Isobutyryl chloride | Acetonitrile | 4-methyl-3-oxo-valeronitrile | 95.5-97.2% google.com |
Electrophilic Cyanation Strategies of Ketone Enolates
An alternative direct approach is the electrophilic cyanation of pre-formed ketone enolates. thieme-connect.combohrium.com This method constructs the β-ketonitrile by introducing the cyano group onto the α-position of a ketone. The strategy avoids the often harsh conditions required for nitrile anion generation.
A highly efficient protocol involves the electrophilic cyanation of boron enolates. bohrium.comnih.gov This method utilizes readily available and less toxic cyanating reagents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or p-toluenesulfonyl cyanide (TsCN). bohrium.comnih.govrsc.org The reaction demonstrates a remarkably broad substrate scope and can be used to prepare β-ketonitriles containing a quaternary α-carbon center. bohrium.comnih.govresearchgate.net
The general mechanism involves:
Formation of a ketone enolate (e.g., a boron enolate using reagents like 9-borabicyclo[3.3.1]nonane, 9-BBN). bohrium.comrsc.org
Reaction of the enolate with an electrophilic cyanide source. bohrium.com
Workup to afford the α-cyanoketone.
This method has shown good functional-group compatibility and represents a significant advancement over older techniques that used more hazardous reagents like cyanogen (B1215507) halides. rsc.orgbohrium.com
| Enolate Type | Cyanating Reagent | Key Features |
| Boron Enolate | NCTS, TsCN | Mild conditions, broad substrate scope, allows for quaternary centers. bohrium.comnih.gov |
| Lithium Enolate | Various | Can be limited by substrate scope and harsh conditions. bohrium.com |
| Silyl Enolate | Hypervalent iodine reagents | Limited efficiency and scope. bohrium.com |
Radical Coupling Mechanisms in β-Ketonitrile Formation
Radical-based methodologies have emerged as powerful tools for forming carbon-carbon bonds under mild conditions. acs.org The synthesis of β-ketonitriles can be achieved through radical coupling reactions, offering a different mechanistic pathway compared to traditional ionic reactions.
One such method is the N-heterocyclic carbene (NHC)-catalyzed radical coupling between aldehydes and azobis(isobutyronitrile) (AIBN). acs.orgacs.org This approach provides an efficient route to β-ketonitriles that contain a quaternary carbon center at the α-position. acs.orgacs.org The protocol is noted for its broad substrate scope, good functional group tolerance, and metal-free conditions. acs.orgacs.org
Another strategy involves the direct hydroacylation of arylacrylonitriles with aldehydes, which proceeds through a free-radical pathway enabled by an electron donor-acceptor (EDA) complex. rsc.org This method is characterized by its high atom- and step-economy and operates under mild, light-free conditions. rsc.org It contrasts with other hydroacylation methods that often yield γ-ketonitriles. rsc.org
Indirect Routes and Precursor Transformations
Indirect routes to β-ketonitriles involve the synthesis of a precursor molecule which is then transformed into the target compound. These multi-step sequences can offer advantages in terms of substrate scope or the avoidance of hazardous reagents.
Aldehyde-Based Cyanide-Free Methodologies
Concerns over the high toxicity of cyanide sources have driven the development of cyanide-free synthetic methods. nih.gov Aldehydes serve as versatile starting materials in these pathways. A prominent strategy involves a chemo-enzymatic cascade. nih.govnih.govresearchgate.net
This process typically involves two key steps:
Aldoxime Formation: The aldehyde is condensed with hydroxylamine (B1172632) (NH₂OH), a readily available bulk chemical, to form an aldoxime. nih.govresearchgate.net
Enzymatic Dehydration: An aldoxime dehydratase (Oxd) enzyme is used as a biocatalyst to dehydrate the aldoxime, yielding the corresponding nitrile. nih.govresearchgate.net
This biocatalytic approach is considered a mild and sustainable alternative, operating in water at moderate temperatures. researchgate.net It avoids the use of toxic reagents and can be applied to a broad range of aldehydes. nih.gov Another approach involves the reaction of cyanohydrins with aldehydes or ketones in a nickel-catalyzed "cyano-borrowing" reaction, which is also highly atom- and step-economical. researchgate.net
| Starting Material | Key Reagents | Intermediate | Key Features |
| Aldehyde | Hydroxylamine, Aldoxime Dehydratase (Oxd) | Aldoxime | Cyanide-free, sustainable, mild aqueous conditions. nih.govresearchgate.net |
| Cyanohydrin + Aldehyde/Ketone | Nickel Catalyst | α,β-unsaturated ketone | High atom economy, uses less toxic CN source. researchgate.net |
Nucleophilic Substitution and Cyanide-Mediated Synthesis Pathways
Nucleophilic substitution reactions provide a classic and effective route for introducing the nitrile functionality. thermofisher.com In the context of β-ketonitrile synthesis, a common pathway involves the reaction of an α-haloketone with a cyanide salt. rsc.org
For instance, a synthetic route for functionalized 2-cyano-1,4-diketones proceeds via the nucleophilic substitution of 2-bromoacetophenones with sodium cyanide (NaCN). rsc.org This reaction generates a β-ketonitrile in situ, which can then be used in subsequent transformations. rsc.org
While effective, these methods necessitate the use of highly toxic cyanide salts, such as KCN or NaCN, requiring careful handling and waste disposal procedures. researchgate.net Electrochemical methods have also been described for the cyanation of aryl methyl ketones using sources like KCN or Me₃SiCN under metal- and oxidant-free conditions. researchgate.net The choice of cyanide source can vary, with reagents like zinc cyanide (Zn(CN)₂) being used in some nickel-catalyzed reactions as a relatively less toxic alternative. organic-chemistry.org
Chemo-Enzymatic Synthesis Platforms
Chemo-enzymatic synthesis integrates the precision of biological catalysts with the versatility of chemical reactions to construct complex molecules. This approach is particularly advantageous for producing chiral compounds, leveraging enzymes for highly selective transformations that are often difficult to achieve through purely chemical means.
In the context of β-ketonitriles and their derivatives, enzymes such as oxidoreductases and lipases are employed to introduce chirality with high fidelity. A prominent strategy involves the enzymatic reduction of the keto group in β-ketonitriles to yield chiral β-hydroxy nitriles, which are valuable pharmaceutical intermediates. The use of isolated carbonyl reductases for this transformation is notable because it can eliminate competing side reactions, such as α-ethylation, which are sometimes observed with whole-cell biocatalysts acs.org. By selecting an appropriate recombinant carbonyl reductase, either the (R)- or (S)-β-hydroxy nitrile can be produced with excellent optical purity and yield acs.org.
These chemo-enzymatic methods can often be designed as sequential, one-pot processes. For example, the enzymatic reduction of a β-ketonitrile can be followed by a nitrilase-catalyzed hydrolysis of the resulting chiral β-hydroxy nitrile to produce the corresponding β-hydroxy carboxylic acid without the need to isolate the intermediate acs.org. This approach reduces processing steps, minimizes waste, and lowers costs, aligning with the principles of green chemistry acs.org.
Table 1: Overview of Chemo-Enzymatic Approaches for β-Ketonitrile Analogue Synthesis This table is interactive and can be sorted by clicking on the headers.
| Enzymatic Step | Enzyme Class | Substrate Type | Product Type | Key Advantages | Reference |
|---|---|---|---|---|---|
| Asymmetric Reduction | Carbonyl Reductase | β-Ketonitrile | (R)- or (S)-β-Hydroxy Nitrile | High enantioselectivity, avoids side reactions from whole-cell systems. | acs.org |
| Asymmetric Reduction | Alcohol Dehydrogenase (AdhS) | β-Ketonitrile | Chiral β-Hydroxy Nitrile | Can be integrated into bioelectrocatalytic systems for cofactor regeneration. | researchgate.net |
| Hydrolysis | Nitrilase | β-Hydroxy Nitrile | β-Hydroxy Carboxylic Acid | Allows for sequential one-pot synthesis following enzymatic reduction. | acs.org |
| Baeyer-Villiger Oxidation | Lipase | Cyclic Ketone | Lactone | Enables synthesis of chiral building blocks from renewable resources. | nih.gov |
Asymmetric Synthesis and Stereochemical Control in the Formation of 4-Methyl-3-oxo-2-phenylpentanenitrile
Asymmetric synthesis, also known as enantioselective synthesis, refers to a chemical reaction or reaction sequence that forms one or more new elements of chirality in a molecule, resulting in the unequal production of stereoisomeric products wikipedia.org. The compound this compound possesses two stereogenic centers (at C2 and C4), meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). The precise three-dimensional arrangement of atoms is often critical for the biological activity of a molecule, making stereochemical control a paramount objective in its synthesis. This is achieved by using a chiral influence—such as a chiral catalyst, reagent, or auxiliary—to lower the activation energy for the formation of one desired stereoisomer over the others wikipedia.org.
Enantioselective and Diastereoselective Synthetic Strategies
Strategies to control the stereochemistry during the synthesis of β-ketonitriles and their analogues are broadly categorized into enantioselective and diastereoselective methods.
Enantioselective strategies aim to produce one enantiomer in excess of the other. A classic method involves the use of a chiral auxiliary, an organic compound that is temporarily attached to the starting material. This auxiliary directs the stereochemical course of the reaction through intramolecular asymmetric induction, and it is removed in a subsequent step wikipedia.org. However, modern synthesis increasingly favors catalytic methods. Organocatalysis, which uses small chiral organic molecules, has proven highly effective. For example, the Michael addition of β-ketonitriles to β,γ-unsaturated α-keto esters using a chiral L-diphenylprolinol trimethylsilyl (B98337) ether catalyst can yield products with exceptional enantioselectivities (up to 98% enantiomeric excess, or ee) rsc.org.
Diastereoselective strategies focus on controlling the relative stereochemistry between multiple stereocenters in a molecule. In the synthesis of complex structures derived from β-ketonitriles, tandem or cascade reactions are often employed where the formation of the first stereocenter, under the influence of a catalyst, dictates the stereochemistry of subsequently formed centers. An example is the aza-Diels–Alder reaction between β-ketonitriles, aromatic aldehydes, and 2-alkenyl amines, which can produce tetrahydroquinoline isomers with excellent diastereoselectivity rsc.org.
Chiral Catalysis in β-Ketonitrile Synthesis
Chiral catalysis is the cornerstone of modern asymmetric synthesis, offering an efficient way to produce enantiomerically enriched compounds without the need for stoichiometric amounts of chiral auxiliaries. Both metal-based catalysts and organocatalysts are extensively used.
Organocatalysis employs metal-free, small organic molecules to accelerate and control chemical reactions. Chiral secondary amines, such as proline and its derivatives, are frequently used to activate substrates and create a chiral environment for the reaction wikipedia.org. In the synthesis of heterocyclic scaffolds from β-ketonitriles, chiral thiourea (B124793) derivatives have been used to catalyze Mannich-type reactions, while other organocatalytic systems facilitate Michael additions and intramolecular cyclizations rsc.org.
Chiral Metal Catalysis involves a central metal atom coordinated to chiral ligands. The ligand framework creates a defined chiral space around the metal center, which directs the stereochemical outcome of the reaction. A notable example is the Palladium-catalyzed asymmetric allylic substitution cascade reaction of allylic dicarbonates with β-ketonitriles. This method can construct bicyclic dihydrofurans containing two adjacent stereocenters in high yields and with up to 97% ee rsc.org. Other metals, such as Rhodium(III), have also been utilized in catalyzed syntheses involving β-ketonitriles rsc.org.
Table 2: Selected Chiral Catalytic Systems in Reactions of β-Ketonitriles This table is interactive and can be sorted by clicking on the headers.
| Reaction Type | Catalyst/Ligand System | Substrates | Product Type | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Michael Addition | L-diphenylprolinol trimethylsilyl ether | β-Ketonitriles, β-Unsaturated Aldehydes | 3,4-Dihydropyrans | Up to 91% yield, up to 98% ee | rsc.org |
| Allylic Substitution | Palladium / Chiral Ligand | β-Ketonitriles, Allylic Dicarbonates | Bicyclic Dihydrofurans | High yield, up to 97% ee | rsc.org |
| 1,6-Conjugate Addition | Chiral Amine (113) | β-Ketonitriles, ortho-Hydroxyl-substituted p-QMs | 2-Amino-4-aryl-4H-chromenes | Not specified | rsc.org |
| Aza-Diels-Alder | Triethylamine (TEA) | β-Ketonitriles, Aldehydes, 2-Alkenyl Amines | Tetrahydroquinolines | Excellent diastereoselectivity | rsc.org |
Control of Stereogenic Centers During Construction
The simultaneous or sequential control of the two stereogenic centers in this compound is a significant synthetic challenge. The choice of reaction and catalyst is critical to establishing the desired relative and absolute stereochemistry.
Cascade or tandem reactions are particularly powerful for this purpose. In these sequences, a single catalytic event initiates a series of bond-forming transformations, and the stereochemical information from the first step is efficiently transferred to subsequent steps. The aforementioned Pd-catalyzed asymmetric allylic substitution is an excellent example of a cascade reaction that constructs two vicinal carbon stereocenters with high control rsc.org.
Another effective strategy involves a sequence of reactions where stereocontrol is exerted in the initial step. For instance, an organocatalytic Michael addition can create one stereocenter with high enantioselectivity. This product can then undergo a subsequent intramolecular cyclization, where the existing stereocenter directs the formation of the second, leading to a product with high diastereomeric purity rsc.org. The success of these strategies depends on a deep understanding of the reaction mechanism and the transition states involved, allowing for the rational design of catalysts and reaction conditions to favor the formation of a single desired stereoisomer out of the four possibilities.
Optimization and Scale-Up Considerations for Synthetic Protocols
Transitioning a synthetic protocol from a laboratory setting to large-scale industrial production requires rigorous optimization focused on efficiency, safety, cost-effectiveness, and environmental impact.
A primary consideration is the choice of reagents and reaction conditions. For the synthesis of β-ketonitriles, classic methods often employed hazardous reagents like sodium amide nih.gov. Modern protocols prioritize greener alternatives, such as the use of inexpensive and safer bases like potassium tert-butoxide (KOt-Bu) for the acylation of nitriles with esters nih.gov. Optimization can also involve fine-tuning the reaction medium. For instance, the addition of a catalytic amount of a simple alcohol like isopropanol has been found to be crucial in facilitating certain acylation reactions and minimizing the formation of side products nih.gov.
A transformative approach to scale-up is the adoption of continuous flow chemistry. In contrast to traditional batch processing, continuous flow systems pass reagents through a microreactor or a tube where the reaction occurs. This technology offers superior control over reaction parameters such as temperature and pressure, enhances safety, and can significantly reduce reaction times. For the synthesis of 4-methyl-3-oxo-n-phenyl-pentanamide, a structurally related compound, a continuous microflow system reduced the reaction time by a factor of 12 compared to a conventional batch reactor researchgate.net. Furthermore, such systems facilitate the determination of kinetic parameters, allowing for the creation of reaction models to further optimize the process researchgate.net.
Mechanistic Investigations of Chemical Transformations Involving 4 Methyl 3 Oxo 2 Phenylpentanenitrile
Reactivity Profiles of the β-Ketonitrile Moiety
The β-ketonitrile moiety is characterized by the presence of a ketone and a nitrile group separated by a single carbon atom, known as the α-carbon. This structural feature imparts distinct reactivity to the molecule. The carbon atoms of both the carbonyl (C=O) and nitrile (C≡N) groups are electrophilic due to the polarization of the respective multiple bonds, making them susceptible to nucleophilic attack. libretexts.orgopenstax.org
A key characteristic of β-dicarbonyl compounds, including β-ketonitriles, is the enhanced acidity of the α-hydrogens. libretexts.org The pKa values for α-hydrogens in ketones are typically around 19-21, while for nitriles, they are around 25. libretexts.orgyoutube.com The presence of two adjacent electron-withdrawing groups in 4-Methyl-3-oxo-2-phenylpentanenitrile significantly increases the acidity of the proton on the α-carbon (the carbon bearing the phenyl group). This is because the resulting carbanion, or enolate, is stabilized by resonance, delocalizing the negative charge onto both the oxygen of the ketone and the nitrogen of the nitrile. libretexts.orgyoutube.com This heightened acidity makes the α-carbon a facile site for deprotonation, even by mild bases, forming a nucleophilic enolate that can participate in various carbon-carbon bond-forming reactions. wikipedia.org
Table 1: General Reactivity of the β-Ketonitrile Moiety
| Feature | Description | Consequence for this compound |
|---|---|---|
| Electrophilic Centers | The carbonyl carbon and the nitrile carbon are both electron-deficient. | Susceptible to attack by various nucleophiles. |
| Acidic α-Hydrogen | The hydrogen on the carbon between the ketone and nitrile is acidic. | Easily deprotonated to form a resonance-stabilized enolate. |
| Enolate Formation | The resulting enolate is a potent nucleophile. | Can participate in alkylation, acylation, and condensation reactions. |
Reaction Mechanisms at the Nitrile Functionality
The nitrile group (C≡N) in this compound is a versatile functional group that undergoes a variety of transformations. Its carbon atom is electrophilic, and the triple bond can be subjected to nucleophilic additions and reductions.
The polarized carbon-nitrogen triple bond of the nitrile group readily reacts with nucleophiles. chemistrysteps.com Organometallic reagents, such as Grignard reagents (R-MgX), add to the nitrile carbon to form an intermediate imine anion. libretexts.org This intermediate is typically not isolated but is hydrolyzed upon aqueous workup to yield a ketone. libretexts.org The negative charge on the intermediate imine anion generally prevents a second nucleophilic addition. libretexts.org
Reaction Scheme: Nucleophilic Addition of a Grignard Reagent
Step 1: Nucleophilic attack by the Grignard reagent on the electrophilic nitrile carbon forms an imine salt.
Step 2: Aqueous workup protonates and then hydrolyzes the imine intermediate to form a ketone.
Nitriles can be hydrolyzed to carboxylic acids in the presence of either aqueous acid or base. jove.com This transformation proceeds through an amide intermediate, which may or may not be isolated. libretexts.orgchegg.comlibretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. libretexts.orglumenlearning.comnumberanalytics.com A weak nucleophile, such as water, can then attack the carbon atom. lumenlearning.com A series of proton transfers and tautomerization leads to the formation of a protonated amide, which is then deprotonated to the amide. libretexts.orgchemistrysteps.com Further hydrolysis of the amide under the acidic conditions yields the corresponding carboxylic acid and an ammonium (B1175870) ion. jove.comlibretexts.orgchemistrysteps.com
Table 2: Key Intermediates in Acid-Catalyzed Nitrile Hydrolysis
| Step | Intermediate | Description |
|---|---|---|
| 1 | Protonated Nitrile | Activation of the nitrile group towards nucleophilic attack. |
| 2 | Imidic Acid | Tautomer of the amide, formed after the addition of water. chemistrysteps.com |
| 3 | Amide | An isolable intermediate under certain conditions. |
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the reaction is initiated by the nucleophilic attack of the hydroxide ion on the nitrile carbon. numberanalytics.comchemistrysteps.com This forms an imine anion, which is then protonated by water to yield an imidic acid. chemistrysteps.com The imidic acid tautomerizes to an amide. libretexts.org Under basic conditions, the amide is further hydrolyzed to a carboxylate salt. openstax.org Subsequent acidification is required to obtain the free carboxylic acid. organicchemistrytutor.com
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent used. chemistrysteps.com
Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines. chemistrysteps.comlibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile, forming an imine anion. libretexts.orglibretexts.org This intermediate undergoes a second hydride addition to form a dianion. openstax.org Subsequent addition of water in a workup step protonates the dianion to give the primary amine. openstax.orglibretexts.org
Reduction to Aldehydes: Milder, sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H) allow for the partial reduction of nitriles to aldehydes. chemistrysteps.commasterorganicchemistry.com DIBAL-H delivers a single hydride to the nitrile carbon, forming an imine-aluminum complex. libretexts.orgwikipedia.org Unlike with LiAlH₄, a second hydride addition does not occur. libretexts.orgchemistrysteps.com Aqueous workup then hydrolyzes the intermediate imine to yield an aldehyde. chemistrysteps.commasterorganicchemistry.comyoutube.com
Transformations Involving the Ketone Functionality
The ketone group in this compound is also a site of significant reactivity, particularly in condensation reactions that take advantage of the acidic α-hydrogen.
β-Ketonitriles are excellent substrates for condensation reactions due to the high acidity of the α-hydrogen. nih.gov The Knoevenagel condensation is a prominent example, involving the reaction of an active hydrogen compound with an aldehyde or ketone. wikipedia.org In the context of this compound, the molecule itself contains the active hydrogen component. It can react with various aldehydes and ketones in the presence of a weak base catalyst, such as an amine. wikipedia.orgproquest.com The reaction proceeds via the formation of a carbanion at the α-position, which then acts as a nucleophile, attacking the carbonyl carbon of the reaction partner. This is followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com Such reactions are pivotal in the synthesis of various heterocyclic and carbocyclic compounds. rsc.orgnih.gov For example, the condensation of β-ketonitriles with aldehydes can lead to the formation of α-arylidene-β-ketonitriles, which are important synthetic intermediates. proquest.comproquest.com While ketones are generally less reactive than aldehydes in Knoevenagel condensations, the reaction can still proceed, often requiring more forcing conditions. arkat-usa.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Lithium aluminum hydride |
| Diisobutylaluminum hydride |
| Grignard reagents |
| Imine |
| Amide |
| Carboxylic acid |
| Aldehyde |
| Primary amine |
| Enolate |
| Imidic acid |
Chemo- and Regioselectivity in Reactions of this compound
It is recommended to consult specialized, proprietary research databases or to commission studies on this compound to obtain the information required to populate the requested article structure.
Advanced Spectroscopic Characterization Methodologies for 4 Methyl 3 Oxo 2 Phenylpentanenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the most powerful tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry. For 4-Methyl-3-oxo-2-phenylpentanenitrile, NMR is critical for assigning the positions of protons and carbons and for studying the dynamic equilibrium between its keto and enol tautomers.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the various proton environments in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. The phenyl group protons typically appear in the aromatic region (δ 7.2-7.5 ppm). The proton at the chiral center (C2), adjacent to both the phenyl and nitrile groups, is expected to be a singlet or a doublet depending on neighboring protons, appearing significantly downfield. The isopropyl group will present as a multiplet (septet) for the methine proton and two doublets for the diastereotopic methyl groups, a characteristic feature for chiral molecules. The presence of the keto-enol tautomerism can lead to two sets of signals, with the enol form showing a characteristic vinyl proton and a hydroxyl proton, the latter of which is often broad and may exchange with deuterium (B1214612) in deuterated solvents.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Keto Form) in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.20 - 7.50 | Multiplet |
| CH (alpha to CN, Ph) | 4.50 - 4.80 | Singlet |
| CH (isopropyl) | 3.00 - 3.30 | Septet |
| CH₃ (isopropyl) | 1.10 - 1.30 | Doublet |
Note: Data is predicted based on analogous structures and general chemical shift principles.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. libretexts.org For this compound, signals for the carbonyl carbon (C3), the nitrile carbon, and the aromatic carbons of the phenyl group are expected to be prominent. The carbonyl carbon signal typically appears significantly downfield (δ > 200 ppm). nih.gov The nitrile carbon signal is found in the range of δ 115-125 ppm. The carbons of the phenyl ring will produce several signals in the aromatic region (δ 125-140 ppm). The aliphatic carbons, including the chiral carbon (C2) and the isopropyl group carbons, will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Keto Form) in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ketone) | 205 - 210 |
| Phenyl C (quaternary) | 130 - 135 |
| Phenyl CH | 127 - 130 |
| C≡N (Nitrile) | 115 - 120 |
| CH (alpha to CN, Ph) | 45 - 50 |
| CH (isopropyl) | 40 - 45 |
Note: Data is predicted based on analogous structures and general chemical shift principles. nih.govyoutube.com
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the isopropyl methine proton and the two methyl group protons, confirming the isopropyl moiety.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the aliphatic proton signals to their respective carbon signals identified in the ¹³C NMR spectrum.
β-ketonitriles, such as this compound, can exist in equilibrium between their keto and enol tautomeric forms. researchgate.net The position of this equilibrium is highly dependent on the solvent. researchgate.net In non-polar solvents like chloroform (B151607) (CDCl₃), the keto form is generally favored. In more polar, protic solvents or solvents capable of hydrogen bonding, such as dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol (B129727) (CD₃OD), the enol form can be significantly stabilized, leading to the appearance of a distinct set of NMR signals for the enol tautomer. researchgate.netnih.gov This solvent-dependent behavior can be monitored by acquiring NMR spectra in various deuterated solvents. The changes in chemical shifts and the relative integration of the signals for the keto and enol forms provide quantitative information about the tautomeric equilibrium. researchgate.netyoutube.com
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N (Nitrile) | Stretching | 2240 - 2260 |
| C=O (Ketone) | Stretching | 1715 - 1730 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
The most diagnostic peaks would be the sharp, strong absorption from the nitrile (C≡N) stretch and the strong absorption from the carbonyl (C=O) stretch of the ketone. If a significant amount of the enol tautomer is present, additional peaks corresponding to an O-H stretch (broad, ~3200-3600 cm⁻¹) and a C=C stretch (~1650 cm⁻¹) would be observed, while the intensity of the ketone C=O peak would diminish.
Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. The nominal molecular weight of this compound (C₁₂H₁₃NO) is 187 g/mol .
Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙) which can then undergo fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would include:
Alpha-cleavage: The bonds adjacent to the carbonyl group are prone to breaking. This could lead to the loss of an isopropyl radical (•CH(CH₃)₂) to form an acylium ion, or the loss of the phenylacetyl group. libretexts.org
Loss of small molecules: Neutral molecules like carbon monoxide (CO) can be eliminated from fragment ions. nih.gov
Cleavage at the benzylic position: Fragmentation can result in the formation of a stable benzyl (B1604629) cation or related fragments.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion |
|---|---|
| 187 | [C₁₂H₁₃NO]⁺˙ (Molecular Ion) |
| 144 | [M - CH(CH₃)₂]⁺ |
| 116 | [C₆H₅CHCN]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Fragmentation Pathways and Structural Correlation
In addition to providing the molecular weight, mass spectrometry, particularly when coupled with ionization techniques like Electron Ionization (EI), induces fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable information about the compound's structure. The fragmentation of this compound is predicted to occur at the weakest bonds and lead to the formation of stable ions.
The primary sites of cleavage are the bonds alpha (α) to the carbonyl group, a common and well-documented fragmentation pathway for ketones. libretexts.orgyoutube.com The structure of this compound features two such bonds.
α-Cleavage 1: Breakage of the bond between the carbonyl carbon and the carbon bearing the phenyl and nitrile groups. This would result in the formation of an isopropylcarbonyl cation ([C₄H₇O]⁺) with an m/z of 71, and a phenylacetonitrile (B145931) radical.
α-Cleavage 2: Breakage of the bond between the carbonyl carbon and the isopropyl group. This pathway leads to the formation of a stable acylium ion containing the phenyl and nitrile moieties ([C₈H₆NO]⁺) with an m/z of 132. The other product would be an isopropyl radical.
Other Fragmentations: Loss of the phenyl group (C₆H₅, 77 Da) from the molecular ion would lead to a fragment at m/z 124. Loss of the entire isopropyl group (C₃H₇, 43 Da) could also occur, resulting in a fragment at m/z 158. The loss of the cyano radical (·CN, 26 Da) is another possibility, yielding an ion at m/z 175.
By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, confirming the presence of the isopropyl, phenyl, and cyano-substituted acetyl groups.
Table 2: Predicted Mass Spectrometry Fragmentation of this compound
| m/z (Predicted) | Proposed Fragment Ion Structure | Neutral Loss | Fragmentation Pathway |
| 201 | [C₁₂H₁₃NO]⁺ | - | Molecular Ion |
| 175 | [C₁₂H₁₃O]⁺ | ·CN | Loss of cyano radical |
| 158 | [C₉H₈NO]⁺ | ·C₃H₇ | Loss of isopropyl radical |
| 132 | [C₈H₆NO]⁺ | ·C₄H₇O | α-Cleavage 2 |
| 124 | [C₆H₈NO]⁺ | ·C₆H₅ | Loss of phenyl radical |
| 77 | [C₆H₅]⁺ | C₆H₈NO | Phenyl cation |
| 71 | [C₄H₇O]⁺ | ·C₈H₆N | α-Cleavage 1 |
This interactive table details the predicted major fragment ions, their mass-to-charge ratios (m/z), and the corresponding structural losses, providing a roadmap for interpreting the mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The specific wavelengths of light absorbed are characteristic of the chromophores—the light-absorbing groups—present in the molecule.
This compound contains two primary chromophores: the phenyl ring and the carbonyl group (C=O). The nitrile group (C≡N) also contains π electrons but its absorption occurs at much shorter wavelengths, typically outside the standard UV-Vis range.
The expected electronic transitions are:
π → π* Transitions: These are high-energy transitions that involve promoting an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and carbonyl groups and result in strong absorption bands. The phenyl group is expected to show strong absorptions, typically with a primary band around 200-210 nm and a weaker, fine-structured secondary band around 250-270 nm. The carbonyl group also has a π → π* transition at shorter wavelengths.
n → π* Transitions: This transition involves promoting an electron from a non-bonding orbital (the lone pairs on the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are lower in energy (occur at longer wavelengths) and are significantly less intense (a smaller molar absorptivity, ε) than π → π* transitions. For a ketone, this "forbidden" transition typically appears as a weak band in the 270-300 nm region. masterorganicchemistry.com
The absence of extended conjugation between the phenyl ring and the carbonyl group (they are separated by a single sp³-hybridized carbon) means their absorptions will be largely independent and characteristic of the individual chromophores.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Predicted λₘₐₓ (nm) | Intensity (Molar Absorptivity, ε) |
| Phenyl Ring | π → π | ~255 - 265 | Low to Medium |
| Carbonyl Group | n → π | ~270 - 290 | Low (Weak) |
| Phenyl Ring | π → π* | ~200 - 215 | High (Strong) |
This interactive table summarizes the key electronic transitions, the molecular parts responsible for them, and their expected absorption wavelengths (λₘₐₓ) and intensities.
Combination Techniques for Comprehensive Characterization (e.g., GC-MS, HPLC-NMR)
While individual spectroscopic methods are powerful, hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a more comprehensive analysis, especially for verifying purity and characterizing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds like this compound. The sample is first injected into a gas chromatograph, where it is vaporized and separated from any impurities based on its boiling point and interaction with the GC column's stationary phase. As the purified compound elutes from the column, it directly enters the mass spectrometer. The GC provides a retention time, which is a characteristic of the compound under specific analytical conditions, and confirms the sample's purity. The MS provides the mass spectrum, including the molecular ion and fragmentation pattern, which allows for definitive structural identification, often by comparison to spectral libraries. jmchemsci.comjmchemsci.com
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR): HPLC-NMR is a formidable technique for the analysis of less volatile compounds or complex mixtures without derivatization. HPLC separates the components of a mixture in the liquid phase. The eluent containing the separated compound of interest can then be directly transferred into the flow cell of an NMR spectrometer. This allows for the acquisition of high-resolution ¹H and ¹³C NMR spectra of the isolated compound. NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom, revealing the precise connectivity and stereochemistry of the molecule. This hyphenated approach is particularly useful for distinguishing between isomers and for the complete structural elucidation of novel compounds in a mixture, bypassing the need for laborious offline purification.
The synergistic use of these hyphenated techniques provides an unparalleled level of confidence in the structural assignment and purity assessment of this compound.
Theoretical and Computational Studies of 4 Methyl 3 Oxo 2 Phenylpentanenitrile
Quantum Chemical Calculations for Electronic Structure and Stability
Theoretical and computational chemistry provide powerful tools for investigating the fundamental properties of molecules like 4-Methyl-3-oxo-2-phenylpentanenitrile. Through methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to model its electronic structure and predict its stability with a high degree of accuracy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a mainstay in the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For compounds analogous to this compound, DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G**, are frequently employed to determine molecular geometries and electronic properties. researchgate.net
These calculations are used to analyze:
Molecular Geometry: Optimization of the molecule's geometry to find the most stable conformation (lowest energy state).
Electronic Properties: Calculation of the dipole moment, polarizability, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, intramolecular charge transfer, and the delocalization of electron density. researchgate.net This can reveal key stabilizing interactions, such as hyperconjugation between occupied and unoccupied orbitals.
Thermodynamic Properties: DFT calculations can predict thermodynamic parameters like enthalpy, entropy, and Gibbs free energy at different temperatures, offering a comprehensive view of the compound's stability. researchgate.net
Ab Initio Methods in Energy and Molecular Orbital Analysis
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) can offer higher accuracy for certain systems. nih.gov These methods are particularly valuable for precise energy calculations and detailed analysis of molecular orbitals. researchgate.netmontclair.eduresearchgate.net
For this compound, ab initio calculations would be instrumental in:
Conformational Analysis: Accurately determining the relative energies of different conformers to identify the global minimum on the potential energy surface. researchgate.netmontclair.edu
Molecular Orbital Visualization: Mapping the electron density of the HOMO and LUMO to identify the regions of the molecule most likely to act as electron donors and acceptors, respectively. This is critical for understanding its reactivity in chemical reactions.
Verification of DFT Results: High-level ab initio calculations can serve as a benchmark to validate the results obtained from more computationally efficient DFT methods.
Tautomeric Equilibria and Energetic Landscape
This compound, as a β-ketonitrile, can exist in different isomeric forms known as tautomers. The equilibrium between these forms is a critical aspect of its chemistry, influencing its reactivity and spectroscopic properties.
Keto-Enol Tautomerism and Solvent Effects
The most significant tautomeric equilibrium for this compound is the one between its keto and enol forms. The keto form contains a ketone and a nitrile group, while the enol form features a hydroxyl group adjacent to a carbon-carbon double bond. researchgate.net
The position of this equilibrium is highly sensitive to the solvent environment. researchgate.netmissouri.edumasterorganicchemistry.com Studies on similar β-dicarbonyl compounds have demonstrated that solvent polarity plays a decisive role. researchgate.netmissouri.edu
Non-polar Solvents (e.g., Chloroform): In non-polar environments, the enol form is often favored. This preference is attributed to the formation of a stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the nitrogen of the nitrile group (or the oxygen of a carbonyl group in related compounds). masterorganicchemistry.com
Polar Aprotic Solvents (e.g., DMSO): In polar aprotic solvents, the more polar keto tautomer is generally more stable. researchgate.netmissouri.edu These solvents can effectively solvate the polar keto form, disrupting the intramolecular hydrogen bond that stabilizes the enol.
Polar Protic Solvents (e.g., Methanol): In polar protic solvents, the situation is more complex, as the solvent can act as both a hydrogen bond donor and acceptor, competing with the intramolecular hydrogen bonding of the enol form.
The equilibrium constant (Keq = [enol]/[keto]) and the corresponding free energy (ΔG = -RT ln Keq) can be determined experimentally using techniques like ¹H-NMR spectroscopy and confirmed with theoretical calculations. researchgate.net
| Solvent | % Keto Form | % Enol Form | Equilibrium Constant (Keq) |
|---|---|---|---|
| Chloroform (B151607) (CDCl3) | 30% | 70% | 2.33 |
| Acetone-d6 | 60% | 40% | 0.67 |
| Dimethyl Sulfoxide (B87167) (DMSO-d6) | 85% | 15% | 0.18 |
Note: The data presented is for an analogous β-ketonitrile and serves to illustrate the pronounced effect of solvent polarity on the keto-enol equilibrium. researchgate.net
Nitrile-Ketenimine Equilibria
Beyond keto-enol tautomerism, another potential equilibrium involves the nitrile group, which can isomerize to a ketenimine. Ketenimines are compounds containing the C=C=N functional group. While generally less common than keto-enol tautomerism, this equilibrium can be relevant in certain synthetic contexts, such as in the formation of silyl ketene imines, which are versatile intermediates in organic synthesis. core.ac.uk The energetic landscape of this equilibrium would require specific computational modeling to determine the relative stability of the nitrile and ketenimine tautomers for this compound.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a vital tool for mapping the potential energy surfaces of chemical reactions, allowing for the modeling of reaction pathways and the characterization of transition states. While specific studies modeling reactions of this compound are not widely documented, the principles of such analyses are well-established.
For instance, in studying reactions like free-radical cyclizations, computational methods can be used to:
Identify Intermediates and Transition States: Calculations can locate the structures of transient intermediates and the high-energy transition states that connect reactants, intermediates, and products.
Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict reaction rates and feasibility.
Elucidate Reaction Mechanisms: By modeling the entire reaction coordinate, chemists can gain a step-by-step understanding of the reaction mechanism. This is particularly useful for complex reactions, such as those mediated by transition metals, where multiple pathways may be possible. thieme-connect.de
Applying these methods to this compound could, for example, model its alkylation, cyclization, or hydrolysis, providing a theoretical foundation to rationalize experimental outcomes and guide the design of new synthetic routes.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A thorough review of scientific literature reveals a significant gap in the theoretical and computational analysis of this compound. Despite the availability of advanced computational chemistry methods for predicting spectroscopic parameters, specific studies dedicated to this compound, which compare theoretical predictions with experimental data, are not present in the accessible body of research.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions observed in UV-Vis spectroscopy. These theoretical calculations, when validated against experimental findings, provide deep insights into the molecular structure, electronic distribution, and vibrational modes of a compound.
For a comprehensive analysis of this compound, a typical research workflow would involve:
Geometry Optimization: The first step would be to determine the most stable three-dimensional conformation of the molecule using computational methods.
Frequency Calculations: Following optimization, vibrational frequencies would be calculated to predict the IR spectrum. These theoretical frequencies are often scaled to correct for systematic errors in the computational methods.
NMR Shielding Calculations: The magnetic shielding tensors for each nucleus would be calculated to predict the ¹H and ¹³C NMR chemical shifts.
Electronic Transition Calculations: Time-dependent DFT (TD-DFT) would be employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum.
The validation of these theoretical parameters would then require a comparison with experimentally obtained spectra. This comparison is crucial for confirming the accuracy of the computational model and for the unambiguous assignment of experimental signals.
Unfortunately, no published studies were found that present such a comparative analysis for this compound. Consequently, data tables comparing predicted and experimental spectroscopic parameters for this specific compound cannot be generated at this time. The absence of such research highlights an opportunity for future investigations to characterize this molecule more thoroughly.
Research Applications and Synthetic Utility of 4 Methyl 3 Oxo 2 Phenylpentanenitrile
Role as a Key Intermediate in Complex Organic Synthesis
There is no specific information in the reviewed literature detailing the role of 4-methyl-3-oxo-2-phenylpentanenitrile as a key intermediate in complex organic synthesis. While its structural motifs, such as the β-ketonitrile group, are known to be reactive intermediates in organic chemistry, documented examples specifically utilizing this compound are not available.
Precursor to Nitrogen-Containing Heterocycles
No studies were found that describe the use of this compound as a precursor for the synthesis of nitrogen-containing heterocycles. General synthetic routes for heterocycles often employ β-ketonitriles, but specific examples involving the title compound have not been reported in the scientific literature.
Synthesis of Polyfunctionalized Compounds
No documented research is available that demonstrates the application of this compound in the synthesis of polyfunctionalized compounds.
Applications in Materials Chemistry as a Monomer or Precursor
A thorough search of the literature yielded no information regarding the application of this compound in the field of materials chemistry, either as a monomer or as a precursor to functional materials.
Polymerization Studies and Copolymer Properties
There are no available studies on the polymerization of this compound or the properties of any resulting copolymers.
Development of Functional Materials
No literature has been found that connects this compound to the development of functional materials.
Insufficient Information Available for "this compound" in Requested Research Areas
Comprehensive research into the scientific literature reveals a significant lack of specific information regarding the catalytic applications, ligand development, and role in method development for the chemical compound This compound . While searches were conducted for its applications in organocatalysis, metal-catalyzed transformations, and broader chemical research methodology, the available data is insufficient to construct a detailed and accurate article based on the provided outline.
Information retrieved primarily pertains to structurally related but distinct compounds, such as 4-methyl-3-oxo-N-phenyl-pentanamide and 4-methyl-3-oxo-valeronitrile. Adhering to the strict instruction to focus solely on this compound, it is not possible to elaborate on the specified research applications without resorting to speculation or including irrelevant data.
Therefore, the following sections on "Catalytic Applications and Ligand Development" and "Method Development in Chemical Research" for this compound cannot be populated with the required detailed and scientifically accurate findings at this time. Further research would be necessary if new studies specifically investigating this compound are published.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of β-ketonitriles often relies on classical condensation reactions that may use stoichiometric amounts of strong bases and hazardous solvents. A primary focus of future research will be the development of greener, more efficient, and catalytic methods for the synthesis of 4-Methyl-3-oxo-2-phenylpentanenitrile.
Promising avenues include:
Catalytic C-C Bond Formation: Adapting modern catalytic methods to replace traditional strong bases is a key goal. Research could focus on using inexpensive and environmentally benign bases like potassium tert-butoxide (KOt-Bu) in greener solvents. nih.govresearchgate.netnih.gov Another approach involves exploring transition-metal catalysis, such as palladium-catalyzed carbopalladation of dinitriles with organoboron reagents, which has shown high selectivity and functional group tolerance for other β-ketonitriles. organic-chemistry.org
Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. Developing an NHC-catalyzed radical coupling between an appropriate aldehyde and an activated nitrile source could provide a novel, metal-free route to the target compound. acs.org
Biocatalysis: The use of enzymes in synthesis offers unparalleled selectivity under mild conditions. nih.gov Future work could explore nitrile-synthesizing enzymes, such as aldoxime dehydratases, to produce the target molecule or its precursors, significantly improving the sustainability of the process.
| Methodology | Potential Catalyst/Reagent | Key Advantages |
| Green Base Catalysis | Potassium tert-butoxide (KOt-Bu) | Inexpensive, reduced waste, milder conditions. nih.gov |
| Transition-Metal Catalysis | Palladium complexes (e.g., Pd(acac)₂) | High selectivity, broad substrate scope. organic-chemistry.org |
| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Metal-free, mild reaction conditions. acs.org |
| Biocatalysis | Aldoxime Dehydratases | High selectivity, environmentally benign. nih.gov |
Exploration of New Chemical Reactivity and Transformations
The dual functionality of the keto and nitrile groups, combined with the adjacent phenyl-substituted stereocenter, makes this compound a valuable intermediate for synthesizing complex molecules. Future research should systematically explore its reactivity.
Asymmetric Catalysis: The presence of a chiral center at the C2 position invites the development of stereoselective reactions. A significant research direction would be the asymmetric reduction of the ketone to form chiral β-hydroxy nitriles, which are valuable building blocks for pharmaceuticals. acs.org This could be achieved using chiral catalysts for transfer hydrogenation or through biocatalytic methods with recombinant carbonyl reductases.
Domino and Cascade Reactions: β-Ketonitriles are excellent precursors for a wide array of heterocyclic compounds. rsc.org Future studies should investigate the participation of this compound in domino, cascade, or multicomponent reactions to construct complex scaffolds like pyridines, pyrimidines, pyrazoles, and fused heterocyclic systems in a single step. rsc.org
Novel Functionalization: Exploring unprecedented transformations is crucial. Investigating whether the compound can undergo novel reactions, such as the recently developed nickel-catalyzed "cyano-borrowing" reaction, could open new synthetic pathways. rsc.org This involves the cleavage and re-addition of the cyano group following an aldol (B89426) condensation, leading to new β-cyano ketone structures.
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers powerful tools to predict and understand chemical behavior, thereby accelerating experimental discovery. For this compound, where experimental data is sparse, computational modeling is an especially valuable avenue for future research.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) can be used to model the transition states and reaction pathways for various synthetic routes. cluster-science.comorganic-chemistry.org This would allow for the rational design of catalysts and the optimization of reaction conditions for its synthesis and subsequent transformations.
Tautomerism and Reactivity Prediction: β-ketonitriles exist in a tautomeric equilibrium between keto and enol forms, which significantly influences their reactivity. researchgate.net Computational studies using DFT, combined with a Polarized Continuum Model (PCM) to account for solvent effects, can predict the dominant tautomer under different conditions, providing insight into its spectral properties and chemical behavior. researchgate.net
Advanced Dynamic Models: Methods like the United Reaction Valley Approach (URVA) can provide a detailed, step-by-step analysis of the bond-breaking and bond-forming events along a reaction path. smu.edu Applying URVA to model the synthesis or reactions of this compound would offer a granular understanding of the mechanism, identifying hidden intermediates or critical transition state phases that govern the reaction outcome. smu.edu
| Computational Method | Research Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Reaction Pathway Analysis | Transition state energies, reaction barriers, mechanistic insights. rsc.org |
| DFT with PCM | Tautomeric Equilibrium | Relative stability of keto/enol forms in various solvents. researchgate.net |
| United Reaction Valley Approach (URVA) | Detailed Mechanism Analysis | Identification of reaction phases, bond formation/cleavage sequences. smu.edu |
Integration with Flow Chemistry and Automated Synthesis
Translating synthetic procedures from batch to continuous flow processing offers numerous advantages in terms of safety, efficiency, and scalability. This is a particularly important future direction for the industrial production and derivatization of this compound.
Microreactor Synthesis: The synthesis of the related compound, 4-methyl-3-oxo-n-phenyl-pentanamide, has been successfully demonstrated in a continuous microflow system, drastically reducing reaction times compared to batch reactors. researchgate.net A logical and impactful future step is to adapt this microreactor technology for the synthesis of the target nitrile. This would enable precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity.
Kinetic Modeling: Flow systems are ideal for collecting high-throughput kinetic data. researchgate.net Future work should involve performing kinetic studies in a microreactor to establish a robust reaction kinetics model. This model would be invaluable for optimizing the synthesis and for scaling up the process from the lab to industrial production.
Automated Derivatization: Once a flow synthesis of the parent compound is established, it can be coupled with downstream modules for automated derivatization. For instance, a subsequent reactor could perform a catalytic reduction of the ketone or a cyclization reaction to generate a library of related compounds for screening purposes, accelerating the discovery process.
Expanded Utility in Emerging Fields of Chemical Science
The structural motifs within this compound suggest its potential utility in several emerging areas of chemical science, particularly in medicine and materials.
Medicinal Chemistry: The α-cyano ketone moiety is a recognized pharmacophore, and β-ketonitriles serve as precursors for numerous biologically active compounds, including anti-cancer and anti-inflammatory agents. rsc.org A crucial area of future research is the biological screening of this compound and its derivatives. Its potential as an enzyme inhibitor or as a building block for complex, bioactive heterocyclic or spirocyclic drugs warrants thorough investigation. mdpi.com
Materials Science: The reactivity of the compound could be harnessed to create novel functional materials. For example, it could serve as a monomer or a precursor to monomers for polymerization, leading to specialty polymers with unique thermal or optical properties. Furthermore, its derivatives could be explored as fluorescent probes or as components in the synthesis of organic dyes and pigments.
Chemical Biology: The compound could be functionalized to create chemical probes for studying biological systems. For example, incorporating reporter tags or reactive handles could allow for its use in activity-based protein profiling or for identifying novel biological targets.
By pursuing these focused research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for innovation across the chemical sciences.
Q & A
Basic: What spectroscopic methods are recommended for characterizing 4-Methyl-3-oxo-2-phenylpentanenitrile, and how do they resolve structural ambiguities?
Answer:
A combination of FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy is critical for structural elucidation.
- FT-IR identifies functional groups (e.g., nitrile C≡N stretch ~2200 cm⁻¹, ketone C=O ~1700 cm⁻¹).
- NMR (¹H and ¹³C) clarifies proton environments (e.g., phenyl protons at δ 7.2–7.5 ppm) and carbon hybridization.
- UV-Vis detects π→π* transitions in conjugated systems.
For complex cases, 2D NMR (COSY, HSQC) resolves overlapping signals, while Fukui function analysis predicts reactive sites .
Advanced: How can computational modeling address contradictions in experimental data for this compound?
Answer:
Discrepancies between observed and theoretical data (e.g., bond angles, reactivity) can be resolved using:
- Density Functional Theory (DFT) to optimize geometry and compare with crystallographic data.
- Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses to map electron density and predict regioselectivity.
- Molecular docking to validate biological interactions if conflicting bioassay results arise. These methods reconcile structural and reactivity contradictions by quantifying electronic effects .
Basic: What synthetic strategies are effective for preparing nitrile-containing compounds like this compound?
Answer:
Key routes include:
- Knoevenagel condensation : Reacting a ketone with a nitrile-containing aldehyde.
- Cyanation : Introducing a nitrile group via Pd-catalyzed cross-coupling or nucleophilic substitution.
- β-Keto ester intermediates : Analogous to methyl 3-oxo-pentanoate synthesis, using alkylation/decarboxylation steps .
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product integrity .
Advanced: How does the compound’s stability under varying experimental conditions impact reaction design?
Answer:
Limited stability data ( ) necessitate empirical testing:
- Thermal stability : Perform TGA/DSC to determine decomposition thresholds.
- pH sensitivity : Test reactivity in acidic/basic media (e.g., hydrolysis of nitrile to amide).
- Light exposure : UV-Vis monitoring under controlled illumination.
Design experiments with inert atmospheres (N₂/Ar) and low-temperature storage (−20°C) to mitigate degradation .
Basic: What pharmacological screening approaches are suitable for nitrile derivatives like this compound?
Answer:
- In vitro assays : Test enzyme inhibition (e.g., proteases) via fluorogenic substrates.
- Cytotoxicity profiling : Use MTT/WST-1 assays on cancer cell lines.
- Molecular docking : Prioritize targets (e.g., kinases) using AutoDock/Vina.
Nitriles often act as electrophilic warheads in covalent inhibitors, making them relevant in drug discovery .
Advanced: How can surface adsorption studies improve experimental reproducibility for this compound?
Answer:
Indoor surface chemistry (e.g., glass, polymers) affects compound reactivity due to adsorption.
- Microspectroscopic imaging (Raman/FT-IR mapping) quantifies adsorption on labware.
- Controlled environment chambers minimize airborne oxidant interference.
- Surface passivation (silanization) reduces unwanted interactions during synthesis or bioassays .
Basic: What safety protocols are advised given limited toxicological data for this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and chemical goggles.
- Respiratory protection : Use NIOSH-approved P95/P99 respirators if aerosolization occurs.
- Waste management : Neutralize nitriles with alkaline permanganate before disposal.
Document all handling procedures to build a safety database .
Advanced: How do substituent effects (methyl, phenyl) influence the compound’s reactivity in multicomponent reactions?
Answer:
- Steric effects : The phenyl group at C2 hinders nucleophilic attack at C3.
- Electronic effects : The methyl group at C4 stabilizes the β-keto moiety via hyperconjugation.
- Reaction optimization : Use Lewis acids (e.g., ZnCl₂) to activate the nitrile for cycloadditions.
Monitor intermediates via LC-MS to track substituent-driven pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
